S-Hexadecyl methanethiosulfonate
Overview
Description
S-Hexadecyl methanethiosulfonate is a chemical compound with the molecular formula C17H36O2S2 and a molecular weight of 336.6 g/mol . It is known for its rapid and specific reactivity with thiols, forming mixed disulfides. This compound is used in various scientific research applications, particularly in the study of ion channels and receptor structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Hexadecyl methanethiosulfonate can be synthesized through a two-step process involving sodium methanesulfinate and 1-bromohexadecane . The reaction is typically carried out in N,N-dimethylformamide at a temperature of 40°C . The overall yield of this synthesis method is approximately 77.2% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process mentioned above can be scaled up for industrial applications. The use of common reagents and relatively mild reaction conditions makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions: S-Hexadecyl methanethiosulfonate primarily undergoes substitution reactions with thiols, resulting in the formation of mixed disulfides. This reactivity is utilized in probing the structures of various receptor channels.
Common Reagents and Conditions:
Reagents: Thiols
Conditions: Mild temperatures, typically around room temperature
Scientific Research Applications
S-Hexadecyl methanethiosulfonate has a wide range of applications in scientific research :
Chemistry: Used to study the reactivity of thiols and the formation of disulfides.
Medicine: Utilized in drug development to study the activity of ion channels, receptors, and enzymes.
Industry: Applied in proteomics research to analyze protein structures and functions.
Mechanism of Action
S-Hexadecyl methanethiosulfonate exerts its effects through the formation of mixed disulfides with thiols. This reaction is rapid and specific, allowing researchers to probe the structures of various receptor channels. The compound targets thiol groups in proteins, leading to the formation of disulfide bonds that can alter the protein’s structure and function.
Comparison with Similar Compounds
- S-Methyl methanethiosulfonate
- S-Ethyl methanethiosulfonate
- S-Butyl methanethiosulfonate
Comparison: S-Hexadecyl methanethiosulfonate is unique due to its longer alkyl chain compared to other methanethiosulfonate derivatives . This longer chain can influence its reactivity and the stability of the formed disulfides. Additionally, the specific reactivity with thiols makes it particularly useful in studying receptor channels and protein structures.
Properties
IUPAC Name |
1-methylsulfonylsulfanylhexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJWOCGDZZKJAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCSS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997024 | |
Record name | S-Hexadecyl methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20997024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7559-47-9 | |
Record name | Methanesulfonic acid, thio-, S-hexadecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007559479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Hexadecyl methanethiosulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-Hexadecyl methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20997024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.